5,6-Dichloro-2,3-dihydro-1H-inden-1-OL
Overview
Description
“5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is a chemical compound with the molecular formula C9H8Cl2O . It is also known as "(1R)-5,6-Dichloro-2,3-dihydro-1H-inden-1-ol" . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a indenol group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene . The molecule also contains two chlorine atoms and a hydroxyl group .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 203.07 . The predicted boiling point is 315.2±42.0 °C and the predicted density is 1.456±0.06 g/cm3 .
Scientific Research Applications
OLED Materials Development
Research has explored the structural design and synthesis of BODIPY-based materials for OLED devices, highlighting their potential as 'metal-free' infrared emitters. This development is significant for organic optoelectronics, providing insights into new conjugated systems for enhanced performance in organic light-emitting diodes (Squeo & Pasini, 2020) Squeo & Pasini (2020).
Flavor Characterization in Plants
The mushroom-like flavor in Melittis melissophyllum L. has been characterized using gas chromatography, identifying 1-Octen-3-ol as the primary component. This discovery opens up possibilities for using this plant as a natural flavoring agent, highlighting the economic potential of its unique aroma profile (Maggi, Papa, & Vittori, 2012) Maggi, Papa, & Vittori (2012).
Environmental and Toxicology Studies
The review on 2,4-D herbicide toxicity offers quantitative insights into its environmental impact, including its toxicology and mutagenicity. This research aids in understanding the ecological and health implications of 2,4-D usage, suggesting directions for future studies on its effects and degradation (Zuanazzi, Ghisi, & Oliveira, 2020) Zuanazzi, Ghisi, & Oliveira (2020).
Synthesis and Reaction Mechanisms
A detailed examination of 1,2-oxazines and related compounds outlines their synthesis and potential as electrophiles in various chemical reactions. This review contributes to a deeper understanding of their roles in synthetic chemistry, offering a foundation for developing new chemical entities (Sainsbury, 1991) Sainsbury (1991).
Coordination Compounds for Photonic Applications
Cuprous bis-phenanthroline compounds are studied for their metal-to-ligand charge transfer excited states, showing potential for use in photonic applications due to their unique emissive properties. This research provides a basis for exploring novel materials for optoelectronic devices (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000) Scaltrito, Thompson, O'Callaghan, & Meyer (2000).
Safety and Hazards
The compound “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It’s recommended to handle this compound with appropriate safety measures .
Properties
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMSVJNZBKHOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601317 | |
Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130569-31-2 | |
Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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